Cas no 4883-85-6 (3-HEPTANOL, 4-METHYLBENZENESULFONATE)

3-HEPTANOL, 4-METHYLBENZENESULFONATE 化学的及び物理的性質
名前と識別子
-
- 3-HEPTANOL, 4-METHYLBENZENESULFONATE
- 4883-85-6
- EN300-7252597
- SCHEMBL8339150
- heptan-3-yl 4-methylbenzene-1-sulfonate
-
- インチ: InChI=1S/C14H22O3S/c1-4-6-7-13(5-2)17-18(15,16)14-10-8-12(3)9-11-14/h8-11,13H,4-7H2,1-3H3
- InChIKey: MHNYRCULZCGXBI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 270.12896573Da
- どういたいしつりょう: 270.12896573Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 51.8Ų
3-HEPTANOL, 4-METHYLBENZENESULFONATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7252597-1.0g |
heptan-3-yl 4-methylbenzene-1-sulfonate |
4883-85-6 | 1g |
$0.0 | 2023-05-30 |
3-HEPTANOL, 4-METHYLBENZENESULFONATE 関連文献
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3-HEPTANOL, 4-METHYLBENZENESULFONATEに関する追加情報
Exploring the Properties and Applications of 3-HEPTANOL, 4-METHYLBENZENESULFONATE (CAS No. 4883-85-6)
3-HEPTANOL, 4-METHYLBENZENESULFONATE (CAS No. 4883-85-6) is a specialized organic compound that has garnered attention in various industrial and research applications. This ester derivative, formed from 3-heptanol and 4-methylbenzenesulfonic acid, exhibits unique chemical properties that make it valuable in formulations requiring controlled solubility and stability. Its molecular structure combines a seven-carbon alcohol chain with a sulfonate group, offering a balance between hydrophobicity and reactivity.
In recent years, the demand for high-performance esters like 3-HEPTANOL, 4-METHYLBENZENESULFONATE has surged, particularly in the cosmetics and pharmaceutical industries. Researchers are increasingly exploring its potential as a solubilizing agent or emulsifier in topical formulations. A 2023 study highlighted its compatibility with silicone-based systems, making it a candidate for long-wear cosmetic products—a trending topic in beauty forums and patent filings.
The compound's thermal stability (decomposition point >200°C) also positions it as a subject of interest for high-temperature applications. Industrial users frequently search for "heat-resistant esters" and "thermal stabilizers for polymers," areas where this compound shows promise. Unlike volatile alternatives, 4883-85-6 maintains performance under prolonged heat exposure, as evidenced by its use in specialty lubricant additives.
From an environmental perspective, 3-HEPTANOL, 4-METHYLBENZENESULFONATE aligns with the growing demand for bio-based intermediates. Its precursor 3-heptanol can be derived from renewable sources, addressing the "green chemistry" queries dominating academic search trends. Regulatory databases confirm its compliance with major REACH and EPA guidelines, a crucial factor for manufacturers optimizing sustainable supply chains.
Analytical characterization of CAS 4883-85-6 reveals excellent HPLC purity (>98%) and consistent NMR spectra, making it reliable for fine chemical synthesis. Laboratories frequently inquire about "high-purity sulfonate esters" for catalytic applications, where this compound serves as a selective reagent. Its low hygroscopicity further enhances shelf-life—a key consideration for research chemical suppliers.
Innovative applications continue to emerge, particularly in electronic materials. The compound's dielectric properties have sparked interest in "non-conductive coatings" research, coinciding with the semiconductor industry's focus on miniaturization technologies. Patent analyses show a 40% increase in filings mentioning benzenesulfonate derivatives since 2020, reflecting its growing technical relevance.
For formulation chemists, the logP value (~3.2) of 3-HEPTANOL, 4-METHYLBENZENESULFONATE indicates optimal lipid bilayer penetration—a hot topic in transdermal delivery system discussions. This property, combined with its low irritation potential (as per OECD 439 tests), answers frequent queries about "skin-friendly solubilizers" in dermatological product development.
The compound's storage stability under nitrogen atmosphere meets GMP standards, addressing pharmaceutical manufacturers' concerns about "degradation-resistant excipients." Accelerated stability studies (40°C/75% RH for 6 months) show <95% retention, outperforming many conventional esters in the same class.
Emerging research directions include its potential as a phase-transfer catalyst in asymmetric synthesis—a subject with over 5,000 monthly academic searches. The bulky heptyl group in 4883-85-6 may induce stereoselectivity, making it valuable for chiral intermediate production in API manufacturing.
In conclusion, 3-HEPTANOL, 4-METHYLBENZENESULFONATE represents a versatile chemical building block whose applications span from advanced materials to life sciences. As industries prioritize multifunctional additives and eco-compatible chemistry, this compound's unique profile positions it for expanded utilization. Ongoing research continues to uncover novel roles for this molecule in addressing contemporary technological challenges.
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